3,4-dihydro-2H-1,4-benzoxazin-6-ylmethanol
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Overview
Description
3,4-dihydro-2H-1,4-benzoxazin-6-ylmethanol is a chemical compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 . It is used as a pharmaceutical intermediate .
Molecular Structure Analysis
The InChI code for 3,4-dihydro-2H-1,4-benzoxazin-6-ylmethanol is 1S/C9H11NO2/c11-6-7-1-2-9-8(5-7)10-3-4-12-9/h1-2,5,10-11H,3-4,6H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
3,4-dihydro-2H-1,4-benzoxazin-6-ylmethanol has a molecular weight of 165.19 . It is recommended to be stored at 4°C and protected from light .Scientific Research Applications
Bioactivity and Ecological Role
Compounds of the 1,4-benzoxazinone class, including 3,4-dihydro-2H-1,4-benzoxazin-6-ylmethanol derivatives, exhibit significant bioactivity with applications in phytochemistry and agriculture. Research has shown their potential in phytotoxic, antifungal, antimicrobial, and antifeedant effects. These compounds are explored as natural herbicide models and have roles in plant chemical defense mechanisms. Advances in analytical methodologies have enhanced the understanding of their ecotoxicologic effects and degradation kinetics, which are crucial for agricultural applications and environmental safety (Macias et al., 2009).
Versatility in Applications
The structural flexibility of 3,4-dihydro-1,3-2H-benzoxazines, closely related to 3,4-dihydro-2H-1,4-benzoxazin-6-ylmethanol, has been leveraged in diverse applications beyond their use as monomers for polybenzoxazines. Their unique properties have found uses in creating luminescent materials, ligands for cations, and as reducing agents for precious metal ions, showcasing the compound's versatility beyond traditional polymer science (Wattanathana et al., 2017).
Allelochemicals and Synthetic Methods
The synthesis and degradation of 3,4-dihydro-2H-1,4-benzoxazin-6-ylmethanol derivatives have been extensively studied, highlighting their allelochemical properties. These compounds show promising applications in agriculture due to their phytotoxic and antimicrobial activities. Synthetic methodologies for these compounds have been refined to enhance yield and scalability, which is essential for both research and practical applications in crop protection and environmental management (Macias et al., 2006).
Photophysical Properties and Sustainable Development
Research on the synthesis of benzoxazine monomers from bio-derived amines, including studies on 3,4-dihydro-2H-1,4-benzoxazin-6-ylmethanol, has emphasized the importance of sustainable development. The structural characteristics and photophysical properties of these compounds are crucial for their application in optoelectronic materials and functional polymers. This research direction supports the development of environmentally friendly materials with potential applications in technology and materials science (Wattanathana et al., 2021).
Antimicrobial and Antioxidant Properties
The exploration of benzoxazinyl derivatives for their potent antimicrobial and antioxidant activities has opened new avenues in pharmaceutical research. The structural modification of 3,4-dihydro-2H-1,4-benzoxazin-6-ylmethanol derivatives has led to compounds with significant bioactivity, promising for the development of new therapeutic agents (Sonia et al., 2013).
Safety And Hazards
The compound has a signal word of “Warning” and the hazard statement H302, indicating that it may be harmful if swallowed . Precautionary statements include P264 (wash hands and skin thoroughly after handling), P270 (do not eat, drink, or smoke when using this product), P330 (rinse mouth), and P501 (dispose of contents/container in accordance with local regulations) .
properties
IUPAC Name |
3,4-dihydro-2H-1,4-benzoxazin-6-ylmethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c11-6-7-1-2-9-8(5-7)10-3-4-12-9/h1-2,5,10-11H,3-4,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEGQHVBQSZACAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C=C(C=C2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00475557 |
Source
|
Record name | (3,4-Dihydro-2H-1,4-benzoxazin-6-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00475557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydro-2H-1,4-benzoxazin-6-ylmethanol | |
CAS RN |
915160-96-2 |
Source
|
Record name | (3,4-Dihydro-2H-1,4-benzoxazin-6-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00475557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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